molecular formula C19H24O6 B1254865 Gibberellin A29 CAS No. 29774-53-6

Gibberellin A29

Cat. No. B1254865
CAS RN: 29774-53-6
M. Wt: 348.4 g/mol
InChI Key: BKBYHSYZKIAJDA-WWSAFQOPSA-N
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Description

Synthesis Analysis

Gibberellin A29 can be synthesized from Gibberellin A3, as demonstrated in a study where Gibberellin A3 was converted into ent-13-hydroxy-2-oxo-20-norgibberella-1(10),16-diene-7,19-dioic acid, a catabolite of Gibberellin A29. This synthesis pathway helped establish the structure of a catabolite of Gibberellin A29 in developing seeds of Pisum sativum, highlighting the metabolic transformation Gibberellin A29 undergoes in plant systems (Gaskin, Kirkwood, & Macmillan, 1981).

Molecular Structure Analysis

The molecular structure of Gibberellin A29 is closely related to other gibberellins, featuring the gibberellin backbone with specific functional groups that define its activity. While detailed structural analyses of Gibberellin A29 specifically are scarce, the general structure of gibberellins includes four rings (labeled A, B, C, and D) with various degrees of oxidation on the rings that affect their physiological activity. The synthesis and structural elucidation of related gibberellins provide insights into the functional groups necessary for their biological activity.

Chemical Reactions and Properties

Gibberellin A29, like other gibberellins, participates in various biochemical pathways within plants. The conversion of Gibberellin A29 to its catabolites and related compounds involves oxidation, reduction, and rearrangement reactions, reflecting its dynamic role in plant growth regulation. The partial synthesis from Gibberellin A3 to a known catabolite of Gibberellin A29 demonstrates the chemical transformations these molecules can undergo in biological contexts (Gaskin, Kirkwood, & Macmillan, 1981).

Scientific Research Applications

  • Role in Plant Growth and Seed Development :

    • GA29, along with other gibberellins (GAs), was identified in the pods and seeds of pea plants (Pisum sativum). These GAs, especially GA1, were correlated with pod size, indicating a regulatory role in pod growth and seed development. It was observed that while GA29 accumulates during seed enlargement, it appears to be unnecessary for normal seed development or subsequent germination (García-Martínez, Sponsel, & Gaskin, 2004).
  • Gibberellin-Induced Protein Interaction :

    • The interaction of GA with its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), and the transcriptional regulator DELLA proteins is a crucial mechanism in gibberellin signaling. This interaction regulates gene expression and is fundamental to understanding the molecular mechanisms of GA perception in plants (Murase, Hirano, Sun, & Hakoshima, 2008).
  • Anti-Inflammatory Effects in Airway Epithelial Cells :

    • GA3, a gibberellin closely related to GA29, has demonstrated anti-inflammatory effects in airway epithelial cells. This is attributed to the induction of the zinc finger protein A20, which regulates NF‐κB‐driven inflammation (Reihill et al., 2016).
  • Gibberellin Receptors and Signaling :

    • Studies on GID1, a soluble receptor for gibberellin, contribute significantly to our understanding of GA signaling in plants. GID1's interaction with the rice DELLA protein SLR1 in a GA-dependent manner provides insights into the molecular basis of GA-induced growth stimulation in plants (Ueguchi-Tanaka et al., 2005).
  • Role in Gibberellin Metabolism and Regulation :

    • GA29 is part of a complex GA metabolism pathway that regulates diverse growth and developmental processes in plants. Recent studies have revealed previously unrecognized deactivation mechanisms in GA metabolism, showing how both biosynthesis and deactivation pathways are tightly regulated by developmental and environmental signals (Yamaguchi, 2008).

Future Directions

Gibberellin A29 is a natural product found in Zea mays, Vicia faba, and other organisms . Future research could focus on the role of Gibberellin A29 in these organisms and its potential applications in agriculture .

properties

IUPAC Name

(1R,2R,5S,8S,9S,10R,11R,13R)-5,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-9-5-17-8-18(9,24)4-3-11(17)19-7-10(20)6-16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBYHSYZKIAJDA-WWSAFQOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gibberellin A29

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
W Reed, GC Martin - Journal of the American Society for …, 1976 - journals.ashs.org
… The presence of gibberellin A29 (GA29 ) in extracts of pericarp of immature prune, was established by combined gas chromatography-mass spectrometry (GC-MS). Another gibberellin (…
Number of citations: 11 journals.ashs.org
G Schneider, K Schreiber, E Jensen… - Liebigs Annalen der …, 1990 - Wiley Online Library
2‐O‐GA 29 β‐D‐glucopyranoside (1e) and 13‐O‐GA 29 , β‐D‐glucopyr‐anoside (1h) were synthesized from GA 29 methyl ester (1b). Their structures were confirmed by 1 H NMR and …
ID Railton, N Murofushi, RC Durley, RP Pharis - Phytochemistry, 1974 - Elsevier
INTERCONVERSION OF GIBBERELLIN A,, TO GIBBERELLIN AZ9 BY ETIOLATED SEEDLINGS AND GERMINATING SEEDS OF DWARF PISUM SA7lWM Page 1 …
Number of citations: 34 www.sciencedirect.com
JE Graebe - Annual review of plant physiology, 1987 - annualreviews.org
The study of GA 1 biosynthesis offers many facets of interest to the organic chemist as well as to the biochemist and the plant physiologist. The metabolic lAbbreviations used: ancymidol…
Number of citations: 747 www.annualreviews.org
MH Beale, J MacMillan, IK Makinson… - Journal of the Chemical …, 1991 - pubs.rsc.org
Two efficient routes for the synthesis of gibberellin A81(2-epi-gibberellin A29) from gibberellin A3 are described. Both methods employ strategies based on iodolactonisation procedures …
Number of citations: 9 pubs.rsc.org
PS Kirkwood, J MacMillan, MH Beale - Journal of the Chemical Society …, 1982 - pubs.rsc.org
… A29 by aqueous alkali to a known catabolite of gibberellin A29 is noted. … Oxidation of 2-epi-gibberellin A29 methyl ester (38) to the 2-ketone (39) by the method of Poos et aZ.ls was …
Number of citations: 13 pubs.rsc.org
VM Sponsel, J MacMillan - Planta, 1978 - Springer
The metabolism of GA 29 in maturing seeds of Pisum sativum cv. Progress No. 9 was further investigated, and the utility of 2 H-labelled GAs in conjuction with GC-MS is illustrated. …
Number of citations: 75 link.springer.com
P Hedden, SG Thomas - Biochemical Journal, 2012 - portlandpress.com
The GAs (gibberellins) comprise a large group of diterpenoid carboxylic acids that are ubiquitous in higher plants, in which certain members function as endogenous growth regulators, …
Number of citations: 807 portlandpress.com
B Lance, RC Durley, DM Reid, TA Thorpe… - Plant …, 1976 - academic.oup.com
… Gibberellin A29 was not present in this particular extract, and on the GLC-RC trace, the bulk of [3H]GA2O metab- the radioactivity was predominantly associated with the GA, highest …
Number of citations: 33 academic.oup.com
Y Kamiya, SS Kwak - Gibberellins, 2012 - books.google.com
… Gibberellin A29 was detected by highperformance liquid chromatography (HPLC) only. Prior to the large-scale purification of the 33-hydroxylase, the time course of enzyme activity …
Number of citations: 0 books.google.com

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